4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Overview
Description
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is an organic compound with the molecular formula C13H17F3O and a molecular weight of 246.27 g/mol . This compound features a pentanol backbone substituted with a trifluoromethylphenyl group, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The general steps are as follows:
Formation of Grignard Reagent: Reacting 4-(trifluoromethyl)benzaldehyde with methylmagnesium bromide in anhydrous ether under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Corresponding ketone.
Reduction: Corresponding alkane.
Substitution: Corresponding halides or other substituted products.
Scientific Research Applications
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-pentan-1-ol: Similar structure but lacks the trifluoromethyl group.
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one: Contains a methoxy group and a ketone functional group instead of a hydroxyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs and valuable in various applications .
Properties
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBZJKZBSCOAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676811 | |
Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246646-00-3 | |
Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.